molecular formula C10H19FO7P2 B1229443 (Z)-2-Fluoro-3,7-dimethylocta-2,6-dien-1-yl trihydrogen diphosphate CAS No. 62163-14-8

(Z)-2-Fluoro-3,7-dimethylocta-2,6-dien-1-yl trihydrogen diphosphate

Cat. No.: B1229443
CAS No.: 62163-14-8
M. Wt: 332.2 g/mol
InChI Key: BYJNSLXDWGDGAC-KTKRTIGZSA-N
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Description

(Z)-2-Fluoro-3,7-dimethylocta-2,6-dien-1-yl trihydrogen diphosphate is a fluorinated organic compound that belongs to the class of organophosphates This compound is characterized by the presence of a fluorine atom, a dimethyl group, and a trihydrogen diphosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Fluoro-3,7-dimethylocta-2,6-dien-1-yl trihydrogen diphosphate typically involves the fluorination of a suitable precursor, followed by the introduction of the diphosphate group. One common method involves the use of (2z)-2-Fluoro-3,7-Dimethylocta-2,6-Dien-1-Yl alcohol as a starting material. This alcohol is first converted to its corresponding phosphate ester using phosphorus oxychloride (POCl3) and a base such as pyridine. The resulting phosphate ester is then treated with a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Fluoro-3,7-dimethylocta-2,6-dien-1-yl trihydrogen diphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous medium or amines in organic solvents.

Major Products Formed

Scientific Research Applications

(Z)-2-Fluoro-3,7-dimethylocta-2,6-dien-1-yl trihydrogen diphosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-2-Fluoro-3,7-dimethylocta-2,6-dien-1-yl trihydrogen diphosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The diphosphate group plays a crucial role in the compound’s ability to interact with phosphate-binding sites on proteins, further enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-Fluoro-3,7-dimethylocta-2,6-dien-1-yl trihydrogen diphosphate is unique due to its specific structural features, such as the presence of a fluorine atom and a dimethyl group, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable tool in various research applications .

Properties

CAS No.

62163-14-8

Molecular Formula

C10H19FO7P2

Molecular Weight

332.2 g/mol

IUPAC Name

[(2Z)-2-fluoro-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H19FO7P2/c1-8(2)5-4-6-9(3)10(11)7-17-20(15,16)18-19(12,13)14/h5H,4,6-7H2,1-3H3,(H,15,16)(H2,12,13,14)/b10-9-

InChI Key

BYJNSLXDWGDGAC-KTKRTIGZSA-N

SMILES

CC(=CCCC(=C(COP(=O)(O)OP(=O)(O)O)F)C)C

Isomeric SMILES

CC(=CCC/C(=C(/COP(=O)(O)OP(=O)(O)O)\F)/C)C

Canonical SMILES

CC(=CCCC(=C(COP(=O)(O)OP(=O)(O)O)F)C)C

Synonyms

2-fluorogeranyl pyrophosphate

Origin of Product

United States

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